(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring, which is a heterocyclic aromatic organic compound, and is often studied for its biological and chemical properties.
Preparation Methods
The synthesis of (2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. One common method involves the reaction of 2-amino-5-chlorobenzoxazole with 2-chloro-5-nitrobenzoyl chloride, followed by reduction and coupling with cinnamic acid derivatives under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions with various aryl halides under palladium-catalyzed conditions to form biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazole ring is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to (2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide include:
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor for various compounds.
Losartan Related Compound A: Used in pharmaceutical research and known for its biological activity.
Thienopyrimidine Compounds: Studied for their selective inhibitory activity against specific enzymes.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C22H14Cl2N2O2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-16-8-10-20-19(13-16)26-22(28-20)15-7-9-17(24)18(12-15)25-21(27)11-6-14-4-2-1-3-5-14/h1-13H,(H,25,27)/b11-6+ |
InChI Key |
HMNPLMPELNECCQ-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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